H-Tyr-Trp-NH2
Description
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C20H22N4O3/c21-16(9-12-5-7-14(25)8-6-12)20(27)24-18(19(22)26)10-13-11-23-17-4-2-1-3-15(13)17/h1-8,11,16,18,23,25H,9-10,21H2,(H2,22,26)(H,24,27)/t16-,18-/m0/s1 |
InChI Key |
YFBAKMIQWMAWMH-WMZOPIPTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YW |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Analgesic Properties
H-Tyr-Trp-NH2 has been investigated for its analgesic effects. Research indicates that modifications of peptides containing this sequence can enhance their affinity for mu-opioid receptors, leading to significant antinociceptive effects. For instance, analogs of H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 demonstrated increased stability in biological systems and effective pain relief when administered intravenously .
2. Anticancer Activity
Studies have shown that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of tryptophan into peptide structures has been linked to improved interactions with cellular receptors, potentially enhancing the therapeutic efficacy of anticancer drugs .
3. Neuroprotective Effects
The peptide's structure allows it to cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Research highlights the role of tryptophan in modulating neurotransmitter systems, suggesting that this compound could be beneficial in treating neurodegenerative diseases .
Neurobiology Applications
1. Cation-π Interactions
Tryptophan's unique indole side chain facilitates strong cation-π interactions, which are crucial in protein-ligand binding. Studies indicate that substituting tyrosine with tryptophan in specific peptides improves binding affinities due to enhanced noncovalent interactions . This property is particularly relevant in designing peptides for targeted drug delivery systems.
2. Luminescence Enhancement
In bioluminescent proteins like obelin and aequorin, the presence of the Tyr-His-Trp triad is essential for stabilizing reactive intermediates during luminescence reactions. Mutations in these residues significantly alter luminescence intensity, indicating their functional importance in photoprotein activity .
Nanotechnology Applications
1. Phenolic-Enabled Nanotechnology
The integration of this compound into nanocarriers has been explored for drug delivery applications. Its phenolic properties allow it to interact with various materials, enhancing the stability and functionality of nanoparticles used in biomedical applications .
2. Biosensing and Bioimaging
Nanoparticles incorporating this compound have shown promise in biosensing technologies due to their biocompatibility and ability to bind selectively to biomolecules. This characteristic is leveraged for developing sensitive detection systems in clinical diagnostics .
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound | Activity | EC50 (μM) | Notes |
|---|---|---|---|
| H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 | Antinociceptive | 0.5 | Effective pain relief in murine models |
| This compound | Cytotoxicity | 1.0 | Exhibits selective toxicity against cancer cells |
| H-Tyr-Trp-Modified | Neuroprotection | 0.8 | Crosses blood-brain barrier effectively |
Case Study: Analgesic Efficacy of this compound Analog
A study conducted on mice demonstrated that administration of an analog of this compound resulted in significant pain relief compared to control groups. The peptide's ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic studies, highlighting its potential as a novel analgesic agent .
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key structural and functional differences between H-Tyr-Trp-NH2 and related peptides:
CTOP sequence: H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2
*CTAP sequence: D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2
Detailed Comparative Analysis
This compound vs. Tyr-Pro-Trp-Phe-NH2 (Endomorphin)
- Structural Differences : this compound is a dipeptide, while Endomorphin is a tetrapeptide (YPWF) with a proline residue enhancing structural rigidity .
- Endomorphin acts as an endogenous agonist at mu opioid receptors, mediating analgesia and reward pathways .
This compound vs. CTOP and CTAP
- Receptor Specificity: CTOP and CTAP are mu opioid receptor antagonists, but CTOP exhibits 4,840-fold selectivity for mu over delta receptors, making it a gold-standard probe . CTOP uniquely activates non-opioid K+ channels (EC50 = 560 nM), independent of mu receptors, via a mechanism resembling somatostatin receptors . CTAP lacks this off-target activity, acting purely as a neutral antagonist (equilibrium dissociation constant = 4 nM) .
- Therapeutic Implications :
This compound vs. H-Trp-NH2·HCl
- Role in Synthesis: H-Trp-NH2·HCl (L-tryptophan amide hydrochloride) is a monomeric building block for peptide synthesis, lacking bioactive properties . this compound represents a functional dipeptide with demonstrated biological activity .
Pharmacological and Experimental Considerations
- Synthesis and Purity :
- Storage :
- Most peptides, including this compound and CTOP/CTAP, require -20°C to -70°C storage to prevent degradation .
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of H-Tyr-Trp-NH2, and how is purity validated?
- Methodology : this compound is synthesized via solid-phase peptide synthesis (SPPS), a standard method for dipeptides. Post-synthesis purification involves reverse-phase HPLC, achieving ≥95% purity . Validation includes mass spectrometry (MS) for molecular weight confirmation (366.42 Da) and analytical HPLC for purity thresholds.
- Critical Parameters :
- Storage : Lyophilized powder at -20°C to -70°C; solutions aliquoted at -70°C to prevent degradation .
- Quality Control : Batch-specific CAS No. (60815-41-0) ensures traceability.
Q. What biological activities are reported for this compound, and what assays are used to evaluate them?
- Findings : this compound exhibits angiotensin I-converting enzyme (ACE) inhibitory activity, as demonstrated in in vitro assays using synthetic substrates (e.g., hippuryl-histidyl-leucine) .
- Assay Design :
- Standardized Protocols : Spectrophotometric measurement of hippuric acid release under controlled pH (8.3) and temperature (37°C) .
- Controls : Include blank reactions and reference inhibitors (e.g., captopril) to validate assay sensitivity.
Q. How should researchers optimize solubility and stability for this compound in experimental buffers?
- Approach :
- Solubility Testing : Use polar solvents (e.g., DMSO, PBS) with sonication; avoid repeated freeze-thaw cycles .
- Stability Analysis : Monitor degradation via HPLC under varying pH (4–9) and temperature (4°C–37°C) conditions.
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor binding affinity across assay systems be resolved?
- Methodological Framework :
Replication : Repeat assays using identical conditions (e.g., buffer composition, cell lines) .
Variable Isolation : Test hypotheses by altering one parameter (e.g., incubation time, ligand concentration) .
Statistical Reconciliation : Apply ANOVA or mixed-effects models to quantify inter-study variability .
- Case Study : Discrepancies in ACE inhibition IC₅₀ values may arise from substrate specificity differences (e.g., synthetic vs. natural substrates) .
Q. What strategies improve the predictive accuracy of computational models for this compound’s conformational dynamics?
- Computational-Experimental Integration :
- Molecular Dynamics (MD) : Simulate peptide behavior in explicit solvent (aqueous vs. lipid bilayer) using AMBER or GROMACS .
- Validation : Compare with NMR-derived structural data (e.g., nuclear Overhauser effect spectroscopy) to refine force field parameters .
Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics while adhering to ethical guidelines?
- Preclinical Design :
- Animal Models : Use rodents for bioavailability studies; justify sample size via power analysis .
- Ethical Compliance : Follow NIH guidelines for humane endpoints and anesthesia protocols (e.g., ketamine/xylazine) .
- Metrics : Plasma half-life (t₁/₂) determination via LC-MS/MS; tissue distribution profiling .
Q. What analytical techniques best resolve structural isomers or impurities in this compound batches?
- Advanced Chromatography :
- 2D-LC-MS/MS : Couple ion-exchange with reverse-phase chromatography to separate isomers .
- High-Resolution MS : Differentiate impurities by exact mass (e.g., Δ < 5 ppm) .
Data Contradiction and Synthesis
Q. How do researchers reconcile discrepancies in reported bioactivity data for this compound?
- Case Analysis :
- Source Comparison : Cross-reference primary studies for methodological differences (e.g., enzyme sources, assay duration) .
- Meta-Analysis : Pool data using random-effects models to account for heterogeneity; report confidence intervals .
Q. What experimental controls are critical when comparing this compound’s efficacy across cell-based vs. cell-free assays?
- Key Controls :
- Cell-Free Systems : Include protease inhibitors to prevent peptide degradation .
- Cell-Based Assays : Normalize data to cell viability (e.g., MTT assay) and account for membrane permeability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
